molecular formula C23H20ClN3O2 B11467287 2-chloro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide

2-chloro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B11467287
M. Wt: 405.9 g/mol
InChI Key: SMKNCNOFQGQVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
    • Industrial production methods likely rely on efficient and scalable synthetic pathways, but detailed information remains proprietary.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

      Reduction: Reduction reactions could yield reduced forms of the compound.

      Substitution: Chlorine atoms may be replaced by other functional groups.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) could be involved.

      Major Products: These would vary based on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it a valuable building block for designing novel organic molecules.

      Biology: It might exhibit biological activity due to its aromatic nature. Further studies are needed to explore its potential as a drug lead or probe.

      Medicine: Investigating its pharmacological properties could reveal therapeutic applications.

      Industry: Its synthesis and applications could impact the pharmaceutical and fine chemical industries.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate how it interacts with biological targets.
  • Comparison with Similar Compounds

      Uniqueness: The combination of pyridine, benzoxazole, and carboxamide moieties sets this compound apart.

      Similar Compounds: While I don’t have a direct list, related compounds might include other indole derivatives, pyridine-based molecules, and benzoxazole-containing compounds.

    Properties

    Molecular Formula

    C23H20ClN3O2

    Molecular Weight

    405.9 g/mol

    IUPAC Name

    2-chloro-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

    InChI

    InChI=1S/C23H20ClN3O2/c1-13(2)15-8-9-20-19(11-15)27-23(29-20)16-7-6-14(3)18(12-16)26-22(28)17-5-4-10-25-21(17)24/h4-13H,1-3H3,(H,26,28)

    InChI Key

    SMKNCNOFQGQVOH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C4=C(N=CC=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.